4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene
Description
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSLAOPDEIFBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Etherification: The attachment of the methoxyethoxy group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. Common reagents used in these reactions include bromine, fluorine sources, and methoxyethanol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: Where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenols or quinones.
Scientific Research Applications
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxyethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but lacks the methoxyethoxy group.
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure with a methoxy group instead of methoxyethoxy.
2-Bromo-4-fluoroanisole: Another halogenated aromatic ether with different substitution patterns.
Uniqueness
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene is unique due to the presence of both bromine and fluorine atoms along with the methoxyethoxy group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene is a halogenated aromatic compound that has garnered interest for its potential biological activities. The presence of bromine and fluorine atoms in its structure may enhance its lipophilicity and reactivity, making it a candidate for various pharmacological applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic uses.
The molecular formula of this compound is C10H12BrF O2, with a molecular weight of approximately 251.1 g/mol. The compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the methoxyethoxy group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The halogen atoms can enhance the compound's affinity for specific receptors or enzymes, potentially modulating biochemical pathways involved in drug metabolism and cellular signaling.
Key Mechanisms:
- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Modulation: It could bind to receptors involved in signal transduction, affecting cellular responses.
- Lipophilicity: The halogen substituents increase lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Biological Activity
Research into the biological activity of this compound indicates potential effects on various cellular processes:
Cytotoxicity
Initial investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Related halogenated compounds have shown varying degrees of cytotoxicity, indicating that further research is warranted to elucidate this compound's potential in cancer therapeutics.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Antifungal Activity: A study on a related compound demonstrated antifungal effectiveness against clinical isolates of Candida, with minimum inhibitory concentration (MIC) values ranging from 0.00195 to 0.0078 µg/mL. This suggests that this compound could be evaluated for similar properties.
- Cytotoxicity in Cancer Research: Research on other brominated compounds has indicated promising results in inducing apoptosis in cancer cell lines such as MCF-7 and A549 . These findings highlight the potential for this compound to exhibit similar cytotoxic mechanisms.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Potential antimicrobial and cytotoxic | TBD | TBD |
| Related Compound A (e.g., 2-Bromo-4-fluorobenzene) | Antifungal against Candida | 0.00195 | TBD |
| Compound B (e.g., Brominated Oxadiazole) | Cytotoxic against MCF-7 | TBD | <15 |
Future Directions
Further research is necessary to fully characterize the biological activity of this compound. Key areas for future studies include:
- In vitro and In vivo Studies: Comprehensive testing on various cancer cell lines and microbial strains to establish MIC and IC50 values.
- Mechanistic Studies: Investigating the specific pathways affected by this compound to understand its mode of action.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to the molecular structure to optimize biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
